6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Kinase Selectivity Pim1 SYK

6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797321-57-3) is a heterocyclic small molecule built on the pyrido[4,3-d]pyrimidine scaffold, functionalized with a 4-(trifluoromethoxy)benzoyl group. This scaffold class is associated with diverse biological activities, including kinase inhibition (e.g., Pim1, SYK, Wee-1) and antifungal effects via sterol 14α-demethylase (CYP51) inhibition.

Molecular Formula C15H12F3N3O2
Molecular Weight 323.275
CAS No. 1797321-57-3
Cat. No. B2876452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS1797321-57-3
Molecular FormulaC15H12F3N3O2
Molecular Weight323.275
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C15H12F3N3O2/c16-15(17,18)23-12-3-1-10(2-4-12)14(22)21-6-5-13-11(8-21)7-19-9-20-13/h1-4,7,9H,5-6,8H2
InChIKeyMCTZEQTXWJTHFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797321-57-3) – Core Scaffold & Comparator Landscape


6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797321-57-3) is a heterocyclic small molecule built on the pyrido[4,3-d]pyrimidine scaffold, functionalized with a 4-(trifluoromethoxy)benzoyl group. This scaffold class is associated with diverse biological activities, including kinase inhibition (e.g., Pim1, SYK, Wee-1) and antifungal effects via sterol 14α-demethylase (CYP51) inhibition [1][2]. However, the specific pharmacological and biopharmaceutical properties of this exact compound remain unpublished in peer-reviewed literature, placing it in a distinct 'high-risk, high-effort' procurement category compared to its well-characterized scaffold analogs.

Substitution Risk: Why 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Cannot Be Procured as a Drop-In Replacement


The pyrido[4,3-d]pyrimidine scaffold demonstrates extreme sensitivity to substitution patterns: a single atom change can dictate target affinity, selectivity, and metabolic stability. For example, the Pim1 inhibitor SKI-O-068 (bearing a trifluoromethyl group) exhibits an IC50 of 123 nM, while its binding mode is described as 'unique' compared to other scaffold-based inhibitors [1]. The 4-(trifluoromethoxy)benzoyl substitution in the target compound introduces distinct electronic (Hammett σp ~0.35 for OCF3 vs ~0.54 for CF3) and lipophilic (Hansch π ~1.04 for OCF3 vs ~0.88 for CF3) properties, which will inevitably alter its pharmacological profile. Consequently, substituting this compound with a seemingly similar pyrido[4,3-d]pyrimidine analog without confirmatory data is scientifically unsound and may render an entire screening campaign uninterpretable.

Differentiation Evidence: Quantifying the Knowledge Gap for 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine


Absence of Defined Selectivity Profile vs. the Pyrido[4,3-d]pyrimidine Class

The target compound's selectivity across the kinome or against fungal CYP51 is unknown. In stark contrast, the closest characterized analog SKI-O-068 (bearing a 3-trifluoromethylphenyl group) has a published Pim1 IC50 of 123 (±14) nM [1]. Other scaffold derivatives, such as compound 2l, show an EC50 of 0.191 μg/mL against Botrytis cinerea via CYP51 inhibition [2]. Without analogous selectivity data, the target compound cannot be rationally prioritized over these validated leads for any kinase- or CYP51-related project.

Kinase Selectivity Pim1 SYK Wee-1 CYP51

Missing Pharmacokinetic and Biopharmaceutical Profiling vs. a Characterized 10-Compound Pyrido[4,3-d]pyrimidine Library

A biopharmaceutical profiling study of ten pyrido[4,3-d]pyrimidines with different substitution patterns determined their intestinal and hepatic stability, revealing that small structural modifications caused significant shifts in metabolic half-life and permeability [1]. The target compound was not part of this library; therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are uncharacterized. Researchers procuring this compound for in vivo studies must assume the entire cost of de novo ADME characterization, a burden not required when selecting a profiled analog from the same scaffold class.

Biopharmaceutical Profiling Metabolic Stability Permeability Drug-like Properties

Uncharacterized Binding Mode: Contrast with SKI-O-068's Validated Co-crystal Structure

The binding mode of 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine to any biological target has not been experimentally determined. In contrast, the crystal structure of Pim1 kinase in complex with the closely related pyrido[4,3-d]pyrimidine derivative SKI-O-068 (PDB: 4JX3) has been solved at 2.4 Å resolution, revealing a unique binding mode distinct from other scaffold inhibitors [1]. This structural information enables rational structure-based optimization of SKI-O-068, an advantage that is absent for the target compound.

Binding Mode X-ray Crystallography SAR Pim1 Kinase

Unvalidated Purity and Quality Control vs. Industry-Standard Specifications

No peer-reviewed or vendor-audited analytical data (HPLC purity, NMR, MS, residual solvent, elemental analysis) have been disclosed for this compound. Well-characterized pyrido[4,3-d]pyrimidine tool compounds, such as SKI-O-068, are typically accompanied by full certificates of analysis (CoA) including spectroscopic confirmation and purity exceeding 95% [1]. The absence of independent quality control documentation introduces significant reproducibility risk, particularly for quantitative biochemical or cell-based assays where impurity-driven artifacts can skew results.

Quality Control Purity Analytical Characterization Procurement Risk

Recommended Application Scenarios for 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Based on Evidence Profile


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration in Kinase Inhibitor Programs

This compound is most rationally deployed as a 'blank-slate' starting point for scaffold-hopping SAR studies, particularly to interrogate the effect of replacing a trifluoromethyl group with a trifluoromethoxy group on the benzoyl moiety. The established Pim1 inhibitory activity of SKI-O-068 (IC50 = 123 nM) [1] provides a direct comparative baseline. By synthesizing and testing the target compound against Pim1 and related kinases, researchers can quantify the ΔIC50 attributable to the OCF3 substitution, generating novel intellectual property around SAR that is absent from the current literature.

Antifungal Discovery: Comparative Screening Against CYP51-Positive Fungal Strains

Given that pyrido[4,3-d]pyrimidine analogs such as compound 2l have demonstrated potent activity against Botrytis cinerea (EC50 = 0.191 μg/mL) via CYP51 inhibition [2], the target compound can serve as a comparator probe in antifungal screening panels. The trifluoromethoxy substitution may confer differential susceptibility patterns across fungal species, justifying its inclusion in focused compound libraries designed to explore CYP51 pharmacophore space. Procurement is warranted only when the intent is to generate head-to-head activity data against the published 2l compound.

In Silico Selectivity Profiling and Computational Model Validation

The target compound's unexplored selectivity profile makes it a valuable candidate for computational selectivity prediction exercises. Researchers can use molecular docking and molecular dynamics simulations to predict its binding affinity across the kinome, with SKI-O-068's co-crystal structure (PDB: 4JX3) [1] serving as a template for generating binding hypotheses. The compound's eventual procurement and testing against a kinase panel would then serve as a critical validation dataset for the computational model.

Biopharmaceutical Profiling as a Demonstration of Substitution-Dependent ADME Effects

The absence of ADME data for this compound [3] creates an opportunity for researchers focused on understanding how the trifluoromethoxy group modulates metabolic stability and permeability within the pyrido[4,3-d]pyrimidine scaffold. A well-designed profiling study, contrasting the target compound with its trifluoromethyl and halogen-substituted analogs, would fill a recognized knowledge gap and produce publishable data on structure-property relationships (SPR) that could guide future procurement decisions across the scaffold class.

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